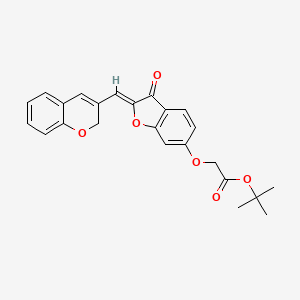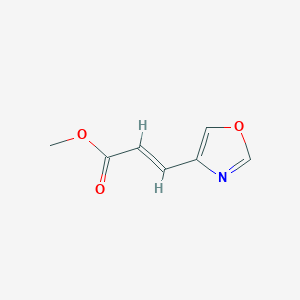
Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is a compound that is likely to possess interesting chemical properties due to the presence of an oxazole ring and an enoate moiety. While the specific compound is not directly studied in the provided papers, similar compounds with oxazole rings and enoate groups have been synthesized and analyzed, which can give insights into the chemical behavior of this compound.
Synthesis Analysis
The synthesis of compounds with oxazole rings and enoate groups typically involves cyclization reactions or condensation reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, which provides a scaffold for further functionalization . Similarly, this compound could be synthesized through related cyclization strategies or by functionalizing existing oxazole scaffolds.
Molecular Structure Analysis
The molecular structure of compounds with oxazole and enoate features can be elucidated using spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction, as demonstrated in the synthesis and characterization of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate . Density functional theory (DFT) calculations can also be used to optimize the molecular structure and predict vibrational frequencies, as seen in the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .
Chemical Reactions Analysis
The reactivity of compounds containing oxazole and enoate groups can be quite diverse. For example, the compound methyl (E)-4,4-dimethyl-5-oxo-2-pentenoate reacts with aminoalcohols to yield oxazolidines or tetrahydro-1,3-oxazines, which upon heating undergo retro-ene reactions to form dihydrooxazoles or dihydro-1,3-oxazines . This indicates that this compound could potentially participate in similar reactions, depending on the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by their molecular structure. For instance, the presence of the oxazole ring can impact the compound's electronic properties, as seen in the HOMO-LUMO analysis of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate . The enoate group can contribute to the compound's reactivity in nucleophilic addition reactions. The solubility and stability of these compounds can vary with different substituents and can be studied using solvent models like IEF-PCM, as shown in the analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .
科学的研究の応用
Synthesis and Chemical Reactivity
Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate and related compounds have been explored extensively in synthetic organic chemistry for their unique reactivity and potential in generating complex molecular architectures. For example, research by Gimalova et al. (2013) highlights the synthesis of various compounds starting from l-tartaric acid, leading to the formation of unusual recyclization products. This demonstrates the compound's utility in synthesizing novel molecular structures, potentially useful in further chemical synthesis and applications in material science (Gimalova et al., 2013).
Molecular Docking and Antimicrobial Studies
Additionally, compounds structurally related to this compound have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, Katariya et al. (2021) synthesized novel biologically potent compounds incorporating oxazole, pyrazoline, and pyridine units, demonstrating significant antimicrobial activity. This suggests the potential use of this compound derivatives in developing new antimicrobial agents (Katariya et al., 2021).
Fluorescence and Spectral Studies
The compound and its derivatives have also been of interest in fluorescence and spectral studies. Baskar and Subramanian (2011) worked on biphenyl-based acrylate and methacrylate derivatives, analyzing their solubility, color, absorbance, and fluorescence properties in various solvents. Although not directly related to this compound, this research underscores the broader interest in similar compounds for applications in material science, particularly in fluorescence-based technologies (Baskar & Subramanian, 2011).
Drug Development Potential
The exploration of this compound derivatives extends into drug development, where their structural features are leveraged in designing new therapeutic agents. Research efforts like those by Sert et al. (2020), involving DFT/B3LYP and molecular docking analyses, signify the compound's potential in drug discovery processes, especially for targeting specific protein interactions involved in cancer treatment (Sert et al., 2020).
特性
IUPAC Name |
methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFEFUCSQSHLO-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=COC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=COC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)
![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)
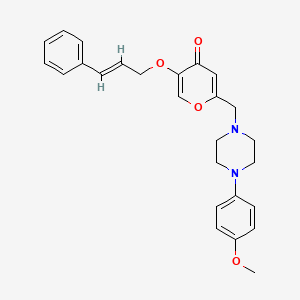
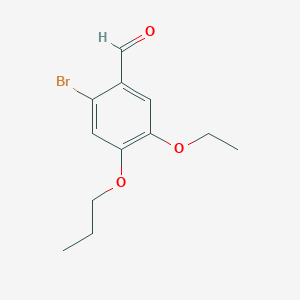
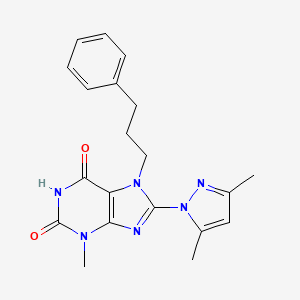
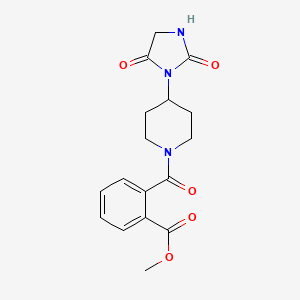
![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)
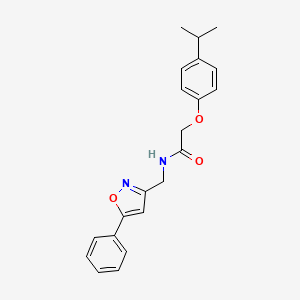

![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)

